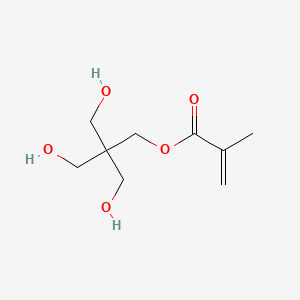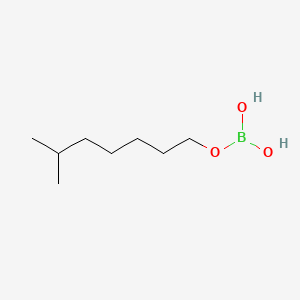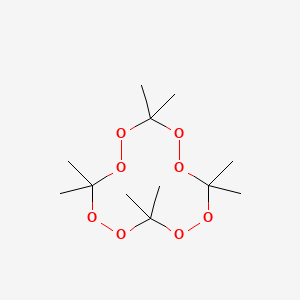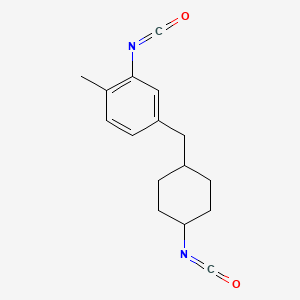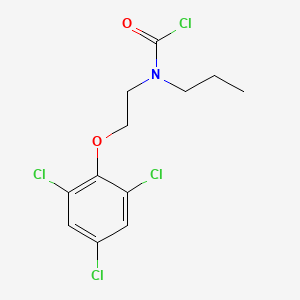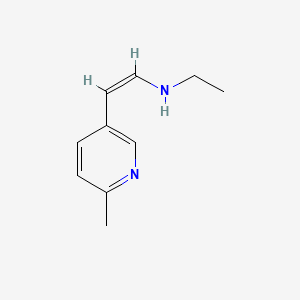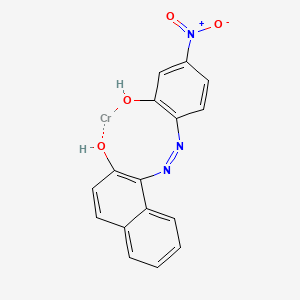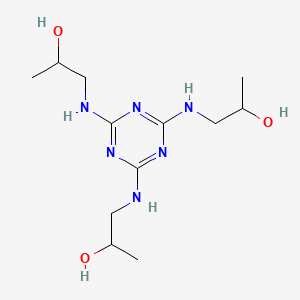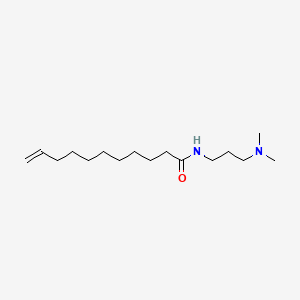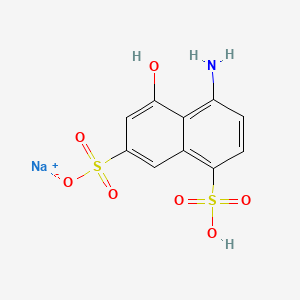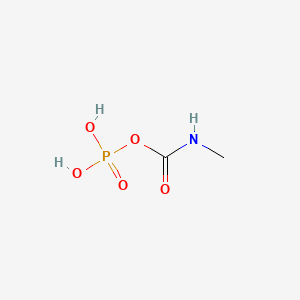
Carbamic acid, methyl-, monoanhydride with phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, monoanhydride with phosphoric acid is a chemical compound with the molecular formula C2H6NO5P. This compound is known for its unique structure, which includes both carbamic acid and phosphoric acid moieties. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, monoanhydride with phosphoric acid typically involves the reaction of methyl carbamate with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl carbamate+Phosphoric acid→Carbamic acid, methyl-, monoanhydride with phosphoric acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, monoanhydride with phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted products.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, monoanhydride with phosphoric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, monoanhydride with phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of both carbamic acid and phosphoric acid functional groups, which can participate in various chemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to carbamic acid, methyl-, monoanhydride with phosphoric acid include:
Methyl carbamate: A related compound with similar reactivity.
Phosphoric acid derivatives: Compounds that contain phosphoric acid moieties and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its combination of carbamic acid and phosphoric acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
20709-53-9 |
|---|---|
Fórmula molecular |
C2H6NO5P |
Peso molecular |
155.05 g/mol |
Nombre IUPAC |
phosphono N-methylcarbamate |
InChI |
InChI=1S/C2H6NO5P/c1-3-2(4)8-9(5,6)7/h1H3,(H,3,4)(H2,5,6,7) |
Clave InChI |
TURZVDRWMOKCJE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



